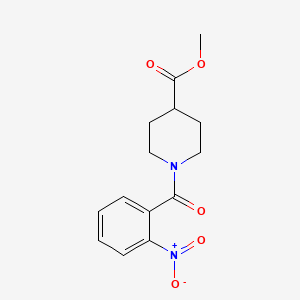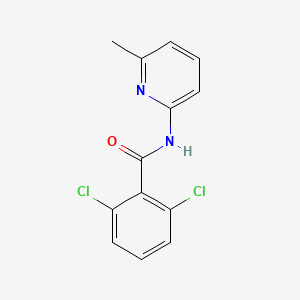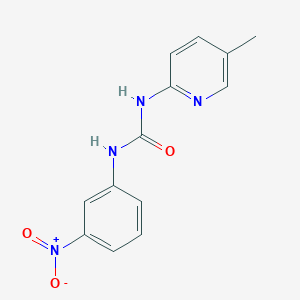![molecular formula C15H14N4O B5713812 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)
4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family and has been extensively studied for its biological activities and pharmacological properties.
作用機序
The mechanism of action of 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is not well understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine have been extensively studied. This compound has been shown to have a significant effect on various biochemical pathways and physiological processes. It has been shown to inhibit the growth of cancer cells, reduce blood glucose levels in diabetic animals, and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
The advantages of using 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are many potential future directions for research on 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its biological activities.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Development of new derivatives of the compound with improved pharmacological properties.
4. Clinical trials to evaluate the safety and efficacy of the compound in humans.
5. Investigation of the potential applications of the compound in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is a chemical compound that has shown promising results in various fields of scientific research. The compound has potential applications in the treatment of cancer, diabetes, and neurological disorders, and has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of the compound and to develop new derivatives with improved pharmacological properties.
合成法
The synthesis of 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine involves the reaction of 2-methylphenol with 1-chloromethyl-3,5-dimethyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-bromomethyl-5-chloropyridine in the presence of a catalyst to yield the final product. The synthesis method has been optimized to obtain a high yield of the compound with high purity.
科学的研究の応用
4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, diabetes, and neurological disorders. It has also been studied for its antimicrobial, antifungal, and anti-inflammatory properties.
特性
IUPAC Name |
4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-4-2-3-5-13(11)20-10-14-17-15(19-18-14)12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRTDWKFGEPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)

amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)
![4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5713781.png)

![1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5713798.png)
![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)

